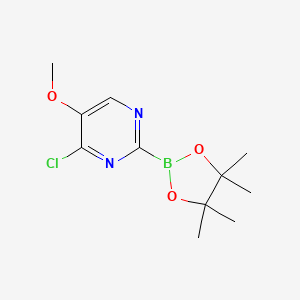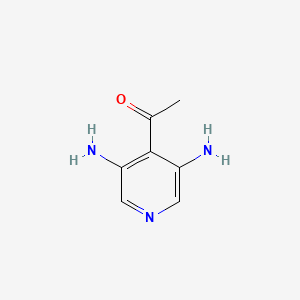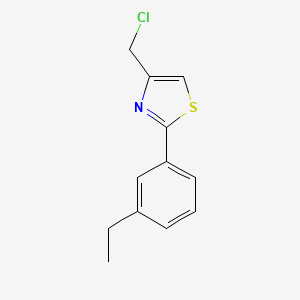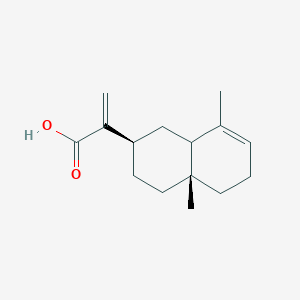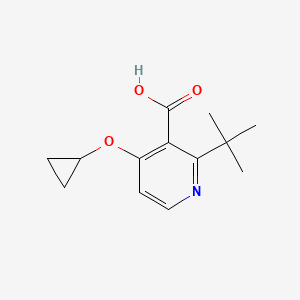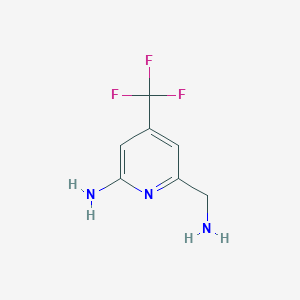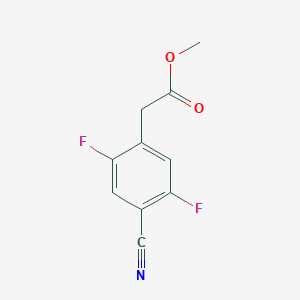
Methyl (4-cyano-2,5-difluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-cyano-2,5-difluorophenylacetate is an organic compound with the molecular formula C10H7F2NO2 It is a derivative of phenylacetate, characterized by the presence of cyano and difluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-2,5-difluorophenylacetate typically involves the esterification of 4-cyano-2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Methyl 4-cyano-2,5-difluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to avoid over-substitution.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.
Hydrolysis: 4-cyano-2,5-difluorophenylacetic acid.
Scientific Research Applications
Methyl 4-cyano-2,5-difluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-2,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-3,5-difluorophenylacetate
- Methyl 4-cyano-2,3-difluorophenylacetate
- Methyl 4-cyano-2,6-difluorophenylacetate
Uniqueness
Methyl 4-cyano-2,5-difluorophenylacetate is unique due to the specific positioning of the cyano and difluoro groups on the aromatic ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups enhances its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
methyl 2-(4-cyano-2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)4-6-2-9(12)7(5-13)3-8(6)11/h2-3H,4H2,1H3 |
InChI Key |
XSKIEEKZDPELGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



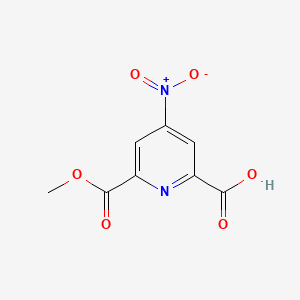
![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)

